molecular formula C10H20ClNO2 B2472687 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride CAS No. 1820571-76-3

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride

Cat. No.: B2472687
CAS No.: 1820571-76-3
M. Wt: 221.73
InChI Key: RNNDSXWFHOKNOX-UFIFRZAQSA-N
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Description

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure consistency and reproducibility in the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A precursor in the synthesis of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride.

    Piperidine: A structurally related compound with similar chemical properties.

    Propanoic Acid: Another related compound used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H/t8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNDSXWFHOKNOX-UFIFRZAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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